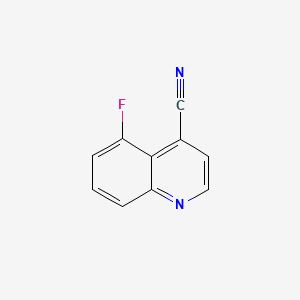![molecular formula C15H23N8O12P3 B13422866 2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate): is a chemically modified nucleotide This compound is notable for its unique structure, which includes an imidazole ring, making it a valuable molecule in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) involves multiple steps, typically starting with the preparation of the imidazole ring. Common methods for synthesizing imidazole derivatives include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha halo-ketones and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized versions of the above methods. The process would include rigorous purification steps to ensure the high purity required for research and medicinal applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituents involved but often include catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could produce a range of substituted imidazole derivatives.
Applications De Recherche Scientifique
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in in-vitro selection processes to study nucleotide interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Purine: A heterocyclic aromatic organic compound similar to the adenine base in the nucleotide.
Imidazole: A simple aromatic ring with two nitrogen atoms.
Uniqueness
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) is unique due to its combination of an imidazole ring with a deoxyadenosine triphosphate structure. This unique combination allows it to interact with a wide range of biological targets, making it valuable in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C15H23N8O12P3 |
|---|---|
Poids moléculaire |
600.31 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-[6-amino-8-[2-(1H-imidazol-5-yl)ethylamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N8O12P3/c16-13-12-14(21-7-20-13)23(15(22-12)18-2-1-8-4-17-6-19-8)11-3-9(24)10(33-11)5-32-37(28,29)35-38(30,31)34-36(25,26)27/h4,6-7,9-11,24H,1-3,5H2,(H,17,19)(H,18,22)(H,28,29)(H,30,31)(H2,16,20,21)(H2,25,26,27)/t9-,10+,11+/m0/s1 |
Clé InChI |
CJLYNFNEMAESJN-HBNTYKKESA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


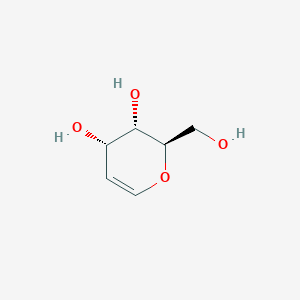

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
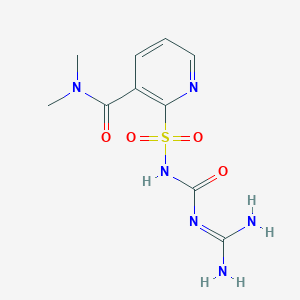

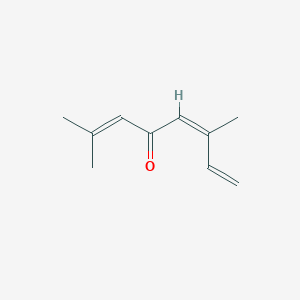

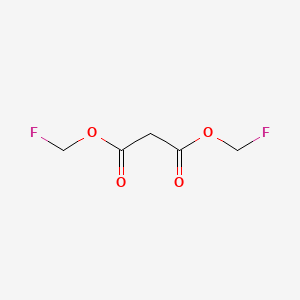
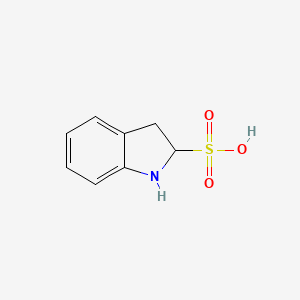
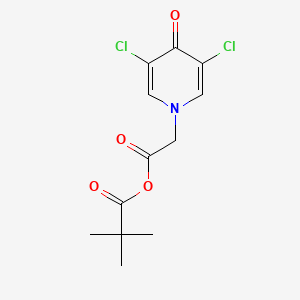
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
